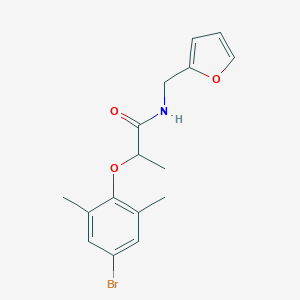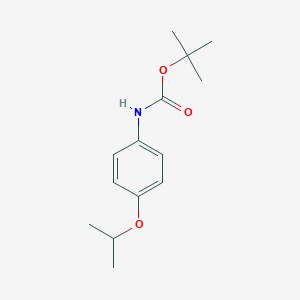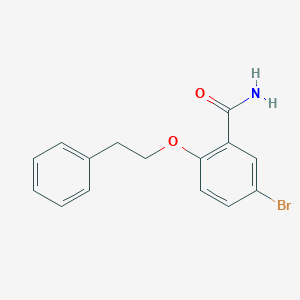![molecular formula C19H22N6O3 B250571 (5Z)-1-(3-methylphenyl)-5-[(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-ylamino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B250571.png)
(5Z)-1-(3-methylphenyl)-5-[(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-ylamino)methylidene]-1,3-diazinane-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-1-(3-methylphenyl)-5-[(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-ylamino)methylidene]-1,3-diazinane-2,4,6-trione is a chemical compound that has been studied for its potential in various scientific research applications. This compound is also known as TATD and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of TATD is not fully understood, but it is believed to interact with metal ions and form complexes. These complexes can then interact with biological molecules, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
TATD has been shown to exhibit various biochemical and physiological effects, including antioxidant activity, inhibition of cell growth and proliferation, and induction of apoptosis in cancer cells. These effects are believed to be due to the interaction of TATD with metal ions and the formation of complexes that can interact with biological molecules.
Vorteile Und Einschränkungen Für Laborexperimente
TATD has several advantages for lab experiments, including its fluorescent properties, its potential as a catalyst for organic reactions, and its potential as a drug candidate for the treatment of cancer and other diseases. However, TATD also has some limitations, including the need for optimization of the synthesis process to obtain high yields and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of TATD, including further optimization of the synthesis process to obtain high yields, exploration of its potential as a fluorescent probe for the detection of metal ions, and further studies to fully understand its mechanism of action and potential as a drug candidate for the treatment of cancer and other diseases.
Conclusion:
In conclusion, TATD is a chemical compound that has been studied for its potential in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of TATD in various scientific research applications.
Synthesemethoden
TATD has been synthesized using different methods, including the reaction of 3-methylbenzoyl chloride with 1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine, followed by reaction with 2,4,6-trioxo-1,3-diazinane. The yield of the synthesis process is dependent on the reaction conditions, and optimization is required to obtain high yields.
Wissenschaftliche Forschungsanwendungen
TATD has been studied for its potential in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a catalyst for organic reactions, and as a potential drug candidate for the treatment of cancer and other diseases.
Eigenschaften
Molekularformel |
C19H22N6O3 |
|---|---|
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
(5Z)-1-(3-methylphenyl)-5-[(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-ylamino)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H22N6O3/c1-13-3-2-4-14(5-13)25-17(27)15(16(26)21-18(25)28)6-20-19-7-22-10-23(8-19)12-24(9-19)11-22/h2-6,20H,7-12H2,1H3,(H,21,26,28)/b15-6- |
InChI-Schlüssel |
IQHCQDQPEDQEGN-UUASQNMZSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C\NC34CN5CN(C3)CN(C4)C5)/C(=O)NC2=O |
SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CNC34CN5CN(C3)CN(C4)C5)C(=O)NC2=O |
Kanonische SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CNC34CN5CN(C3)CN(C4)C5)C(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250489.png)
![N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)propanamide](/img/structure/B250491.png)
![N-phenyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B250494.png)
![2-chloro-N-cyclohexyl-5-[(2-methoxybenzoyl)amino]benzamide](/img/structure/B250496.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-methoxybenzamide](/img/structure/B250497.png)
![3-[(4-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B250498.png)
![3-{[(2-methoxyphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250500.png)
![N-isopropyl-3-{[(2-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B250501.png)


![N-[(4-chlorophenyl)acetyl]-N'-[4-(tetrahydro-2-furanylmethoxy)phenyl]thiourea](/img/structure/B250507.png)


